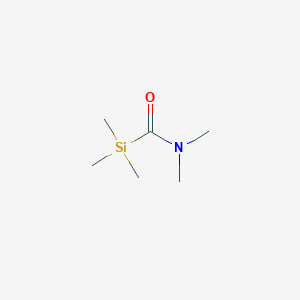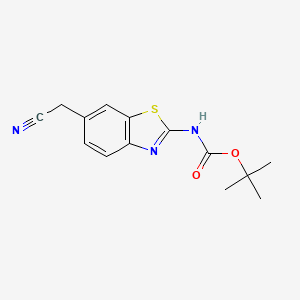
N-Isopropyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Isopropyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide: is a complex organic compound featuring a boron-containing dioxaborolane ring and a benzenesulfonamide moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide typically involves the following steps:
-
Formation of the Dioxaborolane Ring: : The dioxaborolane ring is synthesized by reacting pinacol with boronic acid derivatives under anhydrous conditions. This reaction is usually catalyzed by a Lewis acid such as boron trifluoride etherate.
-
Sulfonamide Formation: : The benzenesulfonamide moiety is introduced by reacting the appropriate sulfonyl chloride with an amine. In this case, isopropylamine is used to form the N-isopropylbenzenesulfonamide.
-
Coupling Reaction: : The final step involves coupling the dioxaborolane ring with the N-isopropylbenzenesulfonamide. This is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or borate esters.
-
Reduction: : Reduction reactions can target the sulfonamide group, converting it to the corresponding amine under suitable conditions.
-
Substitution: : The compound is reactive in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, N-Isopropyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its boron-containing moiety is particularly useful in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology
The compound has potential applications in biological research as a probe for studying enzyme activity, particularly those enzymes that interact with boron-containing compounds. It can also be used in the development of boron-based drugs.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development.
Industry
Industrially, the compound is used in the synthesis of advanced materials, including polymers and electronic materials. Its reactivity and stability make it suitable for incorporation into various industrial processes.
作用機序
The mechanism by which N-Isopropyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boron atom in the dioxaborolane ring can form reversible covalent bonds with hydroxyl and amino groups in proteins, modulating their activity. This interaction is crucial in both its biological and chemical applications.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Similar in its boron-containing structure but lacks the sulfonamide group.
N-Isopropylbenzenesulfonamide: Similar in its sulfonamide structure but lacks the boron-containing dioxaborolane ring.
Pinacolborane: Contains the dioxaborolane ring but lacks the sulfonamide group.
Uniqueness
N-Isopropyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is unique due to the combination of the boron-containing dioxaborolane ring and the benzenesulfonamide moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.
特性
分子式 |
C15H24BNO4S |
|---|---|
分子量 |
325.2 g/mol |
IUPAC名 |
N-propan-2-yl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H24BNO4S/c1-11(2)17-22(18,19)13-10-8-7-9-12(13)16-20-14(3,4)15(5,6)21-16/h7-11,17H,1-6H3 |
InChIキー |
WIZHOIKYUCMMRR-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2S(=O)(=O)NC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[(2-Amino-2-phenylacetyl)amino]-3-methyl-5,8-dioxo-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12093854.png)



![3,3,7,7-tetraethyl-2-imino-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one](/img/structure/B12093868.png)

![17-(cyclopropylmethyl)-3-hydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one](/img/structure/B12093895.png)


![4,6,7-Trichlorobenzo[d]thiazol-2(3H)-one](/img/structure/B12093909.png)

![3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12093924.png)

